molecular formula C14H14ClNO3 B166988 Cyprofuram CAS No. 69581-33-5

Cyprofuram

Cat. No. B166988
CAS RN: 69581-33-5
M. Wt: 279.72 g/mol
InChI Key: KRZUZYJEQBXUIN-UHFFFAOYSA-N
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Description

Cyprofuram is a chemical compound with the empirical formula C14H14ClNO3 and a molecular weight of 279.72 . It is used for analytical testing within the food and beverage sector .


Molecular Structure Analysis

Cyprofuram has a molecular structure that includes 14 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . The InChI representation of its structure is InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 .

Scientific Research Applications

1. Use in Pediatric Feeding Programs

A study by Sant’Anna et al. (2014) highlighted the efficacy and safety of cyproheptadine (CY) in infants and young children with poor growth treated in a multidisciplinary pediatric feeding program. The research found significant improvement in weight and feeding behaviors in patients regularly receiving CY, demonstrating its potential as a therapy in infants and young children with low appetite and poor growth (Sant’Anna et al., 2014).

2. Appetite Stimulation and Weight Gain

Harrison et al. (2019) conducted a systematic review to identify the use of CY as an appetite stimulant. The review encompassed various study designs and populations, finding significant weight gain in most studies. CY was particularly effective in underweight populations, highlighting its utility in facilitating weight gain (Harrison et al., 2019).

3. Treatment of Functional Gastrointestinal Disorders

Madani et al. (2016) evaluated the use of cyproheptadine in children with functional gastrointestinal disorders (FGIDs). The study found that cyproheptadine was effective in improving symptoms of various FGIDs, including functional abdominal pain, functional dyspepsia, irritable bowel syndrome, abdominal migraine, and cyclic vomiting syndrome. This indicates cyproheptadine’s potential as a treatment for FGIDs in children (Madani et al., 2016).

4. Dyspeptic Symptoms Treatment in Children

Rodriguez et al. (2013) conducted a study on the safety and efficacy of cyproheptadine in children with dyspeptic symptoms. The findings indicated that cyproheptadine is safe and effective for treating dyspeptic symptoms, particularly in young children and those with early vomiting and retching after fundoplication (Rodriguez et al., 2013).

5. Treatment for Growth Hormone Insensitivity Syndrome

A study by Razzaghy-Azar et al. (2018) investigated the effect of Cyproheptadine HCl (CyproH) on growth parameters in patients with growth hormone insensitivity syndrome (GHIS). The research revealed an unexpected increase in height growth in a patient with GHIS being treated with CyproH for increasing appetite, suggesting a novel treatment avenue for height growth in GHIS patients (Razzaghy-Azar et al., 2018).

6. Comparative Study in Neuroleptic-Induced Akathisia

Fischel et al. (2001) investigated the efficacy of cyproheptadine versus propranolol in the treatment of neuroleptic-induced akathisia (NIA). The double-blind study found that cyproheptadine is as effective as propranolol in treating acute NIA, indicating its potential use in managing this condition (Fischel et al., 2001).

Safety And Hazards

Cyprofuram is classified as having acute toxicity, both orally (Category 3) and dermally (Category 4). It is also very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). Safety measures include avoiding release to the environment, wearing protective gear, and seeking immediate medical help if swallowed .

properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUZYJEQBXUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867831
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyprofuram

CAS RN

69581-33-5
Record name Cyprofuram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69581-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprofuram [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Cyprofuram and what is its mode of action?

A1: Cyprofuram is a systemic fungicide belonging to the acylalanine chemical class, similar to Metalaxyl. [, , ] While its precise mechanism of action remains unclear, studies suggest it targets the RNA polymerase within fungi, disrupting the production of vital proteins and ultimately inhibiting fungal growth. [] Notably, Cyprofuram demonstrates efficacy against various developmental stages of oomycetes like Phytophthora spp., including mycelial growth, sporangium and chlamydospore production, and zoospore germination. [, ]

Q2: Is there evidence of resistance developing against Cyprofuram?

A3: Yes, studies have identified the emergence of resistance to Cyprofuram in some fungal populations. Notably, cross-resistance has been observed in Metalaxyl-resistant strains of Phytophthora infestans and Pseudoperonospora cubensis, indicating a potential for shared resistance mechanisms between these acylalanine fungicides. [] This highlights the importance of understanding resistance development and exploring strategies to mitigate it.

Q3: What are the implications of Cyprofuram resistance for disease management?

A4: The development of Cyprofuram resistance poses a significant challenge to managing plant diseases caused by oomycetes. [] Cross-resistance with other acylalanine fungicides like Metalaxyl further complicates disease control strategies. [] It underscores the need for integrated pest management approaches that minimize reliance on single-site fungicides and incorporate alternative control methods, such as resistant cultivars and cultural practices.

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